N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
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Overview
Description
UCM1014 is a bioactive chemical.
Scientific Research Applications
Synthesis and Crystal Structure
The compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, structurally similar to the queried compound, was synthesized and its crystal structure was confirmed via various methods including X-ray diffraction. Its three-dimensional structure was noted to be formed through weak hydrogen bonds. The study also compared the optimized geometric bond lengths and angles obtained using density functional theory (DFT) with those from X-ray diffraction values, highlighting the compound's structural intricacies (Bai et al., 2012).
X-ray Powder Diffraction Data
Another related derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, underwent molecular characterization, including X-ray powder diffraction (XRPD), revealing its crystallization in an orthorhombic system. The refined unit-cell parameters provided detailed insights into the compound's structural framework (Pinilla et al., 2012).
Biological Activity and Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds showed high potency against various cancer cell lines, with some exhibiting specific activities toward CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their binding modes, correlating structural characteristics with biological activities (Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, with structural similarities, were synthesized and evaluated for various biological activities. They showed notable psychotropic, anti-inflammatory, and cytotoxic effects, with some compounds demonstrating antimicrobial action. The research aimed to correlate the structural characteristics of these compounds with their biological outcomes, revealing specific activity combinations for different compounds (Zablotskaya et al., 2013).
properties
Product Name |
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide |
---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.45 |
IUPAC Name |
N-[(1-benzyl-5-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-21(24)22-14-17-12-13-18-19(10-7-11-20(18)25-2)23(17)15-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3,(H,22,24) |
InChI Key |
VLPGTHUDTCBGRU-UHFFFAOYSA-N |
SMILES |
CCC(NCC1N(CC2=CC=CC=C2)C3=C(C(OC)=CC=C3)CC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UCM1014, UCM-1014, UCM 1014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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